GSK2647544

Description

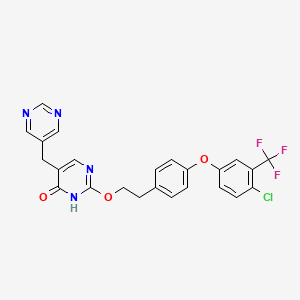

an inhibitor of lipoprotein-associated phospholipase A2; structure in first source

Properties

CAS No. |

1380426-95-8 |

|---|---|

Molecular Formula |

C24H18ClF3N4O3 |

Molecular Weight |

502.9 g/mol |

IUPAC Name |

2-[2-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethoxy]-5-(pyrimidin-5-ylmethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C24H18ClF3N4O3/c25-21-6-5-19(10-20(21)24(26,27)28)35-18-3-1-15(2-4-18)7-8-34-23-31-13-17(22(33)32-23)9-16-11-29-14-30-12-16/h1-6,10-14H,7-9H2,(H,31,32,33) |

InChI Key |

DRACNSAQZFZUKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=NC=C(C(=O)N2)CC3=CN=CN=C3)OC4=CC(=C(C=C4)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of GSK2647544: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2647544 is a potent and selective, orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and neurodegenerative diseases, particularly Alzheimer's disease. This guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Lp-PLA2

This compound exerts its pharmacological effect through the direct inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL). In the central nervous system (CNS), Lp-PLA2 is associated with microglia and is believed to play a significant role in neuroinflammatory processes.[1]

The enzyme's primary function is the hydrolysis of oxidized phospholipids, particularly oxidized phosphatidylcholine, at the sn-2 position. This enzymatic action generates two pro-inflammatory lipid mediators: lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products are implicated in a cascade of inflammatory responses, including the recruitment of immune cells and the production of cytokines, which are thought to contribute to the pathogenesis of Alzheimer's disease.

By inhibiting Lp-PLA2, this compound effectively blocks the production of these pro-inflammatory mediators, thereby attenuating the neuroinflammatory cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Assay System | Parameter | Value | Reference |

| Lp-PLA2 | Post-mortem human brain tissue | IC50brain,fu | 0.008 nM | [2] |

| CYP3A4 | Human liver microsomes (Atorvastatin as substrate) | IC50 | 0.12 µM | [1] |

| CYP3A4 | Human liver microsomes (Midazolam/Nifedipine as substrates) | IC50 | 2.9 µM | [1] |

IC50brain,fu: Half-maximal inhibitory concentration in the free (unbound) fraction in the brain.

Table 2: Human Pharmacokinetic Properties of this compound

| Parameter | Value | Condition | Reference |

| Cmax (geometric mean) | 354 ng/mL | Single oral dose of 100 mg | [3] |

| Tmax (median) | 1.4 hours | Single oral dose of 100 mg | |

| Plasma Lp-PLA2 Inhibition (trough) | 85.6% | 7-day twice-daily dosing | |

| Estimated Brain Lp-PLA2 Inhibition (trough) | ~80% | Simulated twice-daily dose of 102 mg |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vivo Brain Penetration and Target Engagement: Positron Emission Tomography (PET) Study

A Positron Emission Tomography (PET) study was conducted to confirm the brain penetration of this compound and to estimate the level of Lp-PLA2 inhibition in the human brain.

Experimental Workflow:

Caption: Workflow for the human PET study of this compound.

Methodology:

-

Radiosynthesis of [18F]this compound: The radiotracer was produced using a novel copper(I)-mediated [18F]trifluoromethylation method.

-

Subject Dosing: Healthy male subjects received a single oral dose of 100 mg of unlabeled this compound.

-

Radiotracer Administration: Two hours after the oral dose, subjects were administered an intravenous injection of [18F]this compound.

-

PET Imaging: Dynamic PET scans of the brain were acquired for 120 minutes post-injection.

-

Data Analysis: Regional time-activity curves were generated, and compartmental modeling was used to estimate the whole-brain volume of distribution (VT), a measure of brain penetration. An exploratory analysis was performed to estimate the dosing regimen required to achieve approximately 80% brain Lp-PLA2 inhibition.

Determination of Plasma Concentration: HPLC-MS/MS Method

The plasma concentrations of this compound were determined using a validated analytical method based on protein precipitation followed by High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase A2-generated lipid mediators in the brain: the good, the bad, and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of GSK2647544

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2647544 is a potent and selective, orally available inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Identification

This compound is a complex small molecule with the following identifiers:

| Identifier | Value |

| IUPAC Name | 2-(2-(4-(4-chloro-3-(trifluoromethyl)phenoxy)phenyl)ethoxy)-5-(pyrimidin-5-ylmethyl)pyrimidin-4(3H)-one |

| Molecular Formula | C₂₄H₁₈ClF₃N₄O₃ |

| Molecular Weight | 502.87 g/mol |

| CAS Number | 1380426-95-8 |

| SMILES String | c1cc(ccc1CCOc2[nH]cc(Cc3cncnc3)c(=O)n2)Oc4ccc(c(c4)C(F)(F)F)Cl |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: 100 mg/mL (198.86 mM) | [2] |

| Melting Point | Data not publicly available | |

| pKa | Data not publicly available | |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Pharmacological Properties

This compound is a selective inhibitor of Lp-PLA2, a key enzyme in the inflammatory cascade associated with atherosclerosis.

Mechanism of Action

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent phospholipase primarily secreted by inflammatory cells such as macrophages.[1] It circulates in the plasma predominantly bound to low-density lipoprotein (LDL). Lp-PLA2 hydrolyzes oxidized phospholipids within LDL particles, leading to the generation of pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques. This compound selectively binds to and inhibits the enzymatic activity of Lp-PLA2, thereby reducing the production of these harmful inflammatory mediators.

Pharmacokinetics

Human studies have provided insight into the pharmacokinetic profile of this compound.

| Parameter | Value | Species | Study Conditions | Reference |

| Bioavailability | Orally available | Human | Single escalating oral doses (0.5 - 750 mg) | |

| Terminal Half-life (t₁/₂) | 8 to 16 hours | Human | Single oral doses | |

| Time to Maximum Concentration (Tₘₐₓ) | Median 1.4 hours (range 1.02 to 6.38 h) | Human | 100 mg oral dose | |

| Maximum Concentration (Cₘₐₓ) | 354.0 ng/mL (geometric mean) | Human | 100 mg oral dose |

Pharmacodynamics

The pharmacodynamic effect of this compound is characterized by a dose-dependent inhibition of plasma Lp-PLA2 activity. In a clinical study, a 7-day twice-daily dosing regimen resulted in a trough inhibition of 85.6% of plasma Lp-PLA2 activity.

Signaling Pathway of Lp-PLA2 Inhibition

The following diagram illustrates the proposed signaling pathway of Lp-PLA2 and the inhibitory action of this compound.

Caption: Lp-PLA2 signaling and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro Lp-PLA2 Inhibition Assay (Generalized Protocol)

While the specific high-throughput screening protocol used for the discovery of this compound is proprietary, a generalized in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) can be described as follows. This protocol is based on common methodologies for enzyme inhibition assays.

Objective: To determine the concentration of this compound required to inhibit 50% of Lp-PLA2 enzymatic activity.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

Fluorescent or colorimetric Lp-PLA2 substrate (e.g., a PAF analog with a fluorescent tag)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

This compound stock solution in DMSO

-

Microplate reader capable of fluorescence or absorbance detection

-

384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

-

Enzyme Preparation: Dilute the recombinant Lp-PLA2 enzyme to a predetermined concentration in cold assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted this compound or vehicle (DMSO in assay buffer for control) to the wells of the 384-well plate.

-

Add the diluted Lp-PLA2 enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to each well.

-

-

Detection: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the percentage of Lp-PLA2 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Human Positron Emission Tomography (PET) Study for Brain Biodistribution

Objective: To investigate the brain penetration of this compound.

Study Design: An open-label study in healthy male subjects.

Methodology:

-

Radiolabeling: this compound was radiolabeled with Fluorine-18 to produce [¹⁸F]this compound.

-

Dosing: Subjects received a single oral dose of 100 mg of non-radiolabeled this compound.

-

Radiotracer Administration: Two hours after the oral dose, subjects received an intravenous injection of [¹⁸F]this compound.

-

PET Imaging: Dynamic PET scans of the brain were acquired for 120 minutes following the injection of the radiotracer.

-

Data Analysis:

-

Time-activity curves were generated for different brain regions.

-

Compartmental modeling was used to estimate the whole-brain volume of distribution (Vₜ), a measure of radiotracer uptake and distribution in the brain.

-

The following diagram outlines the workflow of this clinical study.

Caption: Experimental workflow for the human PET study.

Conclusion

This compound is a well-characterized selective inhibitor of Lp-PLA2 with demonstrated oral bioavailability and central nervous system penetration in humans. Its mechanism of action, targeting a key enzyme in vascular inflammation, highlights its potential as a therapeutic agent for inflammatory and cardiovascular diseases. The provided data and experimental outlines serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its clinical efficacy and safety is warranted.

References

GSK2647544: A Technical Guide to a Selective Lp-PLA2 Inhibitor

CAS Number: 1380426-95-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The content herein summarizes its mechanism of action, key experimental data, and methodologies for its evaluation, designed to support researchers and professionals in the field of drug development.

Core Compound Information

This compound is an orally available small molecule that acts as a potent and selective inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent phospholipase A2 primarily secreted by inflammatory cells such as monocyte-derived macrophages.[1][2] The compound was under investigation by GlaxoSmithKline as a potential therapeutic agent for Alzheimer's disease.[3]

| Property | Value | Source |

| CAS Number | 1380426-95-8 | |

| Molecular Formula | C24H19N3O4S | |

| Molecular Weight | 502.87 g/mol | |

| Mechanism of Action | Selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) | |

| Therapeutic Area | Alzheimer's Disease (investigational) | |

| Route of Administration | Oral |

Mechanism of Action and Signaling Pathway

Lp-PLA2 is implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease. The enzyme hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products are believed to contribute to endothelial dysfunction, inflammation, and neuronal damage.

By inhibiting Lp-PLA2, this compound is proposed to reduce the production of these pro-inflammatory mediators, thereby mitigating neuroinflammation and its downstream pathological consequences.

Lp-PLA2 Signaling Pathway in Neuroinflammation

Caption: Lp-PLA2 signaling cascade and the inhibitory action of this compound.

Preclinical and Clinical Data

This compound has undergone preclinical and Phase 1 clinical evaluation. Key quantitative data are summarized below.

In Vitro Potency

| Assay Type | Target | Parameter | Value |

| Thio-PAF Assay | Recombinant Human Lp-PLA2 | pIC50 | 10.8 |

| Plasma Assay | Human Plasma Lp-PLA2 | pIC50 | ≥ 8.0 |

Pharmacokinetic Parameters in Humans

| Parameter | Value | Study Population |

| Tmax (median) | 1.4 hours | Healthy Male Volunteers |

| Cmax (geometric mean) | 354 ng/mL | Healthy Male Volunteers |

| Terminal Half-life | 8 - 16 hours | Healthy Volunteers |

| Brain Penetration (VT) | 0.56 (95% CI, 0.41–0.72) | Healthy Male Volunteers |

VT: Volume of distribution in the brain, determined by [18F]this compound PET imaging.

Preclinical Pharmacokinetics

| Species | Parameter | Value |

| Mice | Blood-to-Brain Ratio (Kp) | 0.4 - 0.75 |

| Rats | Blood-to-Brain Ratio (Kp) | 0.4 - 0.75 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro Lp-PLA2 Inhibition Assay (Thio-PAF Assay)

This colorimetric assay measures the activity of Lp-PLA2 using a synthetic substrate, 2-thio-platelet-activating factor (thio-PAF).

Principle: Lp-PLA2 hydrolyzes the acetyl group at the sn-2 position of thio-PAF, releasing a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Recombinant human Lp-PLA2

-

This compound (or other test inhibitors)

-

2-thio-platelet-activating factor (thio-PAF)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant human Lp-PLA2, and the this compound dilutions.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a solution of thio-PAF and DTNB to each well.

-

Measure the absorbance at 412 nm kinetically over a set period (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro Thio-PAF assay to determine Lp-PLA2 inhibition.

[18F]this compound Positron Emission Tomography (PET) Imaging for Brain Biodistribution

This protocol outlines the procedure for assessing the brain penetration of this compound using its radiolabeled form, [18F]this compound, in human subjects.

Objective: To quantify the brain uptake of this compound and determine its volume of distribution (VT).

Materials:

-

[18F]this compound

-

Unlabeled this compound

-

PET/CT or PET/MR scanner

-

Arterial line for blood sampling

-

Gamma counter

-

HPLC system for metabolite analysis

Procedure:

-

Subject Preparation: Subjects fast for at least 6 hours prior to the scan. An arterial line is placed for blood sampling.

-

Oral Administration of Unlabeled Drug: An oral dose of unlabeled this compound (e.g., 100 mg) is administered to the subject.

-

Radiotracer Injection: After a specified time post-oral dose (e.g., 2 hours), a bolus of [18F]this compound is administered intravenously.

-

Dynamic PET Scanning: A dynamic PET scan of the brain is acquired for a duration of, for example, 120 minutes, starting at the time of radiotracer injection.

-

Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of [18F]this compound in plasma and to determine the fraction of parent compound versus radiometabolites using HPLC.

-

Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.

-

Pharmacokinetic Modeling: The brain TACs and the arterial input function (the concentration of parent [18F]this compound in arterial plasma over time) are used in compartmental models to estimate the volume of distribution (VT) of [18F]this compound in the brain.

Caption: Experimental workflow for [18F]this compound PET imaging study.

Drug-Drug Interaction and Discontinuation

The clinical development of this compound was halted due to a clinically significant drug-drug interaction. Studies revealed that co-administration of this compound with simvastatin led to a substantial increase in the plasma exposure of simvastatin and its active metabolite, simvastatin acid. This interaction suggested that this compound is a moderate to strong inhibitor of the cytochrome P450 enzyme CYP3A4.

Conclusion

This compound is a potent and selective, orally available, and brain-penetrant inhibitor of Lp-PLA2. While it demonstrated a promising pharmacokinetic and pharmacodynamic profile in early clinical trials, its development was discontinued due to a significant drug-drug interaction potential related to CYP3A4 inhibition. The information and experimental protocols detailed in this guide provide a comprehensive resource for researchers interested in the study of Lp-PLA2 inhibition and the development of similar therapeutic agents.

References

- 1. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of GSK2647544: An Lp-PLA2 Inhibitor for Alzheimer's Disease

DISCLAIMER: Much of the specific preclinical efficacy data for GSK2647544 in Alzheimer's disease models is not publicly available and is referenced in publications as "GSK data on file." This document is a comprehensive summary of the available preclinical and early clinical information.

Introduction

This compound is a potent and selective, orally available small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). It was under development by GlaxoSmithKline for the potential treatment of Alzheimer's disease (AD). The therapeutic rationale for inhibiting Lp-PLA2 in the context of AD is based on the enzyme's role in neuroinflammatory pathways. Elevated Lp-PLA2 activity is associated with inflammation and has been identified as a potential risk factor for dementia.[1][2] In the central nervous system, Lp-PLA2 is primarily expressed by microglia, key cells involved in the brain's immune response.[3] By inhibiting Lp-PLA2, this compound was hypothesized to reduce neuroinflammation and its downstream pathological consequences in Alzheimer's disease. While the development of this compound for Alzheimer's disease was discontinued during Phase I clinical trials, the preclinical and early clinical data provide valuable insights into the potential of Lp-PLA2 inhibition as a therapeutic strategy.[4]

Pharmacology and Mechanism of Action

This compound is a highly potent inhibitor of Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH).[5] The enzyme plays a role in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. The inhibition of Lp-PLA2 is therefore expected to dampen inflammatory responses.

Potency and Selectivity

While specific IC50 values for this compound are not consistently published, patent filings from GlaxoSmithKline for similar Lp-PLA2 inhibitors describe compounds with high potency. A preferred compound in one patent demonstrated a pIC50 of 10.8 against recombinant human Lp-PLA2, which translates to an IC50 of approximately 0.16 nM. In human plasma, a pIC50 of ≥ 8.0 (IC50 ≤ 10 nM) was reported.

Preclinical Pharmacokinetics and Brain Penetration

A critical aspect of any CNS drug is its ability to cross the blood-brain barrier (BBB). Preclinical studies confirmed that this compound is brain penetrant.

| Parameter | Species | Value | Reference |

| Blood-to-Brain Ratio (Kp) | Mouse | 0.4 - 0.75 | |

| Blood-to-Brain Ratio (Kp) | Rat | 0.4 - 0.75 |

These data indicate that this compound can achieve significant concentrations in the brain relative to plasma in preclinical species.

Preclinical Efficacy in Alzheimer's Disease Models

Publicly available literature states that "Preclinical evidence suggested beneficial effects of Lp-PLA2 inhibition on blood brain permeability and brain amyloid-beta peptide 1-42 (Aβ1-42) deposition." However, specific quantitative data from these studies, such as the animal models used, treatment duration, and the extent of amyloid-beta or tau pathology reduction, have not been published and are cited as "GSK data on file."

Human Pharmacokinetics and Target Engagement

This compound progressed to Phase I clinical trials in healthy volunteers, which provided valuable human pharmacokinetic and pharmacodynamic data.

Pharmacokinetics in Healthy Volunteers

| Parameter | Value | Study Conditions | Reference |

| Time to Maximum Concentration (Tmax) | 1.4 hours (median) | Single 100 mg oral dose | |

| Maximum Concentration (Cmax) | 354 ng/mL (geometric mean) | Single 100 mg oral dose | |

| Terminal Half-life | 8 - 16 hours | Single oral doses (0.5 - 750 mg) |

Brain Penetration and Target Engagement in Humans

A Positron Emission Tomography (PET) study using [18F]this compound was conducted in healthy male subjects to confirm brain penetration and to estimate target engagement.

| Parameter | Value | Reference |

| Whole Brain Volume of Distribution (VT) | 0.56 (95% CI, 0.41–0.72) | |

| Estimated Brain Lp-PLA2 Inhibition | ~80% trough inhibition | With a simulated 102 mg twice-daily dose |

These results provided evidence that this compound crosses the blood-brain barrier in humans and can achieve concentrations expected to result in substantial inhibition of its target, Lp-PLA2, in the brain.

Drug-Drug Interaction Potential

In vitro studies revealed that this compound is a potent inhibitor of the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4).

| Substrate | IC50 | Reference |

| Atorvastatin | 0.12 µM | |

| Midazolam and Nifedipine | 2.9 µM |

This potential for drug-drug interactions was investigated in clinical studies.

Experimental Protocols

Due to the proprietary nature of the detailed preclinical studies, specific experimental protocols are not available in the public domain. However, based on standard practices in Alzheimer's disease research, the following are likely methodologies that would have been employed.

In Vitro Lp-PLA2 Inhibition Assay (Hypothetical)

-

Enzyme: Recombinant human Lp-PLA2.

-

Substrate: A synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by Lp-PLA2.

-

Procedure: The enzyme would be incubated with a concentration range of this compound. The reaction would be initiated by the addition of the substrate. The rate of product formation would be measured over time using a plate reader.

-

Data Analysis: IC50 values would be calculated by fitting the concentration-response data to a four-parameter logistic equation.

Alzheimer's Disease Mouse Model Efficacy Study (Hypothetical)

-

Animal Model: A transgenic mouse model that develops age-dependent amyloid plaques and/or tau pathology, and cognitive deficits (e.g., APP/PS1 or 5XFAD mice).

-

Treatment: Chronic oral administration of this compound or vehicle control, starting before or after the onset of pathology.

-

Outcome Measures:

-

Behavioral Testing: Assessment of learning and memory using tests such as the Morris water maze or Y-maze.

-

Biochemical Analysis: Measurement of amyloid-beta (Aβ40 and Aβ42) and phosphorylated tau levels in brain homogenates using ELISA or Western blotting.

-

Histopathology: Immunohistochemical staining of brain sections to quantify amyloid plaque burden and neurofibrillary tangle pathology.

-

Neuroinflammation Markers: Measurement of inflammatory cytokines and microglial activation markers in the brain.

-

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound in reducing neuroinflammation.

Caption: A typical drug development workflow for a compound like this compound.

Conclusion

This compound is a potent, brain-penetrant inhibitor of Lp-PLA2 that showed promise in early-stage development for Alzheimer's disease. The therapeutic rationale is based on the role of Lp-PLA2 in neuroinflammation, a key pathological feature of the disease. While preclinical studies reportedly showed beneficial effects on amyloid-beta deposition, the lack of publicly available quantitative data from these studies makes a full assessment of its preclinical efficacy challenging. The available data from preclinical pharmacokinetic studies and Phase I clinical trials in healthy volunteers confirm that this compound can achieve therapeutically relevant concentrations in the brain and engage its target. Despite the discontinuation of its development for Alzheimer's disease, the information gathered on this compound provides a valuable case study on the targeting of Lp-PLA2 for neurodegenerative disorders.

References

- 1. Lipoprotein-associated phospholipase A2, homocysteine, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Higher serum Lp-PLA2 is associated with cognitive impairment in Parkinson’s disease patients [frontiersin.org]

- 3. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK 2647544 - AdisInsight [adisinsight.springer.com]

- 5. | BioWorld [bioworld.com]

The Role of Lipoprotein-Associated Phospholipase A2 in Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase primarily associated with lipoproteins, particularly low-density lipoprotein (LDL), in circulation.[1] While extensively studied for its role as a biomarker and causative agent in cardiovascular disease, a growing body of evidence implicates Lp-PLA2 as a significant contributor to the pathogenesis of neuroinflammatory and neurodegenerative disorders. This technical guide provides an in-depth exploration of the role of Lp-PLA2 in neuroinflammatory pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex signaling cascades and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating Lp-PLA2 as a potential therapeutic target in neurological diseases.

Introduction: Lp-PLA2 and the Neuroinflammatory Milieu

Neuroinflammation is a complex biological response within the central nervous system (CNS) characterized by the activation of glial cells, production of inflammatory mediators, and recruitment of peripheral immune cells. While a protective mechanism in acute injury, chronic neuroinflammation is a hallmark of many debilitating neurological conditions, including Alzheimer's disease (AD), multiple sclerosis (MS), and ischemic stroke.[2][3]

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is secreted by inflammatory cells such as macrophages, T lymphocytes, and mast cells.[1] In the CNS, microglia and astrocytes are the primary resident immune cells, and their activation is central to the neuroinflammatory process.[2] Lp-PLA2 exerts its pro-inflammatory effects primarily through the enzymatic hydrolysis of oxidized phospholipids (oxPL) on the surface of lipoproteins and cell membranes. This reaction generates two key bioactive products: lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids (OxNEFAs). These products, in turn, can trigger a cascade of downstream signaling events that promote inflammation, oxidative stress, and cellular dysfunction within the brain.

Lp-PLA2 Enzymatic Activity and Downstream Signaling

The primary pathogenic role of Lp-PLA2 in neuroinflammation stems from its enzymatic activity. By hydrolyzing oxidized phospholipids, Lp-PLA2 produces potent pro-inflammatory mediators that act on various cell types within the CNS, most notably microglia and astrocytes.

The Lp-PLA2 Signaling Cascade

The signaling pathway initiated by Lp-PLA2 is a critical component of the neuroinflammatory response. The hydrolysis of oxidized phospholipids leads to the generation of lysoPC and OxNEFAs, which then act as signaling molecules.

-

Lysophosphatidylcholine (lysoPC): LysoPC is a major product of Lp-PLA2 activity and a potent pro-inflammatory molecule. It can activate various downstream pathways in glial cells, leading to:

-

Cytokine and Chemokine Production: LysoPC stimulates the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) from microglia and astrocytes. These cytokines amplify the inflammatory response and can contribute to neuronal damage.

-

Recruitment of Inflammatory Cells: LysoPC promotes the expression of adhesion molecules on endothelial cells, facilitating the infiltration of peripheral immune cells into the CNS, further exacerbating neuroinflammation.

-

Microglial Activation: LysoPC can directly activate microglia, the resident immune cells of the brain, leading to their proliferation and phagocytic activity.

-

-

Oxidized Non-Esterified Fatty Acids (OxNEFAs): The other major products of Lp-PLA2 activity, OxNEFAs, also contribute to the inflammatory milieu, although their specific roles in neuroinflammation are less well-characterized than those of lysoPC. They are known to be involved in oxidative stress and can further propagate inflammatory signaling.

Quantitative Data on Lp-PLA2 in Neurological Diseases

Elevated levels of Lp-PLA2 have been observed in various neurological disorders, suggesting its active involvement in their pathophysiology. The following tables summarize key quantitative findings from clinical studies.

Lp-PLA2 in Multiple Sclerosis (MS)

| Parameter | MS Patients | Healthy Controls | p-value | Reference |

| Lp-PLA2 Mass (ng/mL) | 236.7 ± 10 | 197.0 ± 7 | 0.003 | |

| Secondary Progressive MS: 247.0 ± 15.5 | 0.05 (vs RRMS) | |||

| Relapsing-Remitting MS: 227.0 ± 16 | ||||

| Lp-PLA2 Activity (nmol/min/mL) | Secondary Progressive MS: 156.1 ± 6 | 128.8 ± 5 (in RRMS) | 0.003 |

Lp-PLA2 in Alzheimer's Disease (AD)

| Parameter | AD Patients | Cognitively Healthy Controls | p-value | Reference |

| Lp-PLA2 Activity (nmol/min/mL) | 197.1 ± 38.4 | 195.4 ± 41.9 | Not Significant | |

| AD with APOE ε4: 207.9 ± 41.2 | AD without APOE ε4: 181.6 ± 26.0 | 0.003 |

Lp-PLA2 in Ischemic Stroke

| Parameter | Ischemic Stroke Patients | Healthy Controls | p-value | Reference |

| Lp-PLA2 Concentration (ng/mL) | Significantly higher | Lower | <0.05 | |

| Optimal Cut-off for Diagnosis (ng/mL) | 123.365 (Sensitivity: 74.5%, Specificity: 86.7%) | |||

| Lp-PLA2 and Stroke Severity | Positive correlation with NIHSS score (r = 0.335) | 0.001 | ||

| Lp-PLA2 Mass (ICH vs. Ischemic) | Lower | Higher in ICH | 0.001 |

Experimental Protocols for Lp-PLA2 Research

Investigating the role of Lp-PLA2 in neuroinflammation requires robust and reproducible experimental methods. This section details key protocols for measuring Lp-PLA2 and assessing its activity in the context of neuroinflammation.

Measurement of Lp-PLA2 Mass by ELISA

Objective: To quantify the concentration of Lp-PLA2 protein in biological samples such as cerebrospinal fluid (CSF) or brain tissue homogenates.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for measuring Lp-PLA2 mass. An antibody specific for Lp-PLA2 is pre-coated onto a microplate. Standards and samples are added to the wells, and any Lp-PLA2 present is bound by the immobilized antibody. A second, biotin-conjugated antibody specific for Lp-PLA2 is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of Lp-PLA2.

Detailed Methodology:

-

Sample Preparation:

-

CSF: Collect CSF following standardized protocols to avoid blood contamination. Centrifuge to remove cells and store at -80°C.

-

Brain Tissue: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the homogenate for normalization.

-

-

ELISA Procedure (based on a typical commercial kit):

-

Prepare standards and samples at appropriate dilutions in the provided sample diluent.

-

Add 100 µL of standards and samples to the pre-coated wells and incubate for 1-2 hours at 37°C.

-

Aspirate the wells and wash 3-5 times with wash buffer.

-

Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.

-

Aspirate and wash the wells.

-

Add 100 µL of HRP-avidin conjugate to each well and incubate for 30-60 minutes at 37°C.

-

Aspirate and wash the wells.

-

Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of Lp-PLA2 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize Lp-PLA2 concentration to the total protein concentration for tissue homogenates.

-

Measurement of Lp-PLA2 Activity

Objective: To determine the enzymatic activity of Lp-PLA2 in biological samples.

Principle: Lp-PLA2 activity is commonly measured using a colorimetric or spectrophotometric assay. These assays utilize a synthetic substrate that, when hydrolyzed by Lp-PLA2, produces a product that can be detected by a change in absorbance. A common substrate is 2-thio-PAF, which upon hydrolysis releases a thiol group that reacts with a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Detailed Methodology:

-

Sample Preparation: Prepare CSF or brain tissue homogenates as described for the ELISA protocol.

-

Assay Procedure:

-

Prepare a reaction mixture containing a suitable buffer, DTNB, and the 2-thio-PAF substrate.

-

Add a small volume of the sample (or standard Lp-PLA2 enzyme) to the reaction mixture in a 96-well plate.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the change in absorbance over time at a wavelength of 405-414 nm using a microplate reader. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Use a standard curve generated with known concentrations of active Lp-PLA2 enzyme to convert the reaction rates into activity units (e.g., nmol/min/mL).

-

Normalize the activity to the total protein concentration for tissue homogenates.

-

Lp-PLA2 Inhibitors in Neuroinflammation

The pro-inflammatory role of Lp-PLA2 has made it an attractive target for drug development. Several small molecule inhibitors of Lp-PLA2 have been developed, with darapladib and rilapladib being the most extensively studied. While large clinical trials in cardiovascular disease have yielded mixed results, preclinical studies suggest potential therapeutic benefits in the context of neuroinflammation. For instance, in a pig model of diabetes and hypercholesterolemia, darapladib treatment was shown to reduce blood-brain barrier leakage and decrease the deposition of amyloid-beta 1-42 in the brain. Further research is warranted to fully elucidate the therapeutic potential of Lp-PLA2 inhibition in neurological disorders.

Conclusion and Future Directions

Lp-PLA2 is emerging as a key player in the complex interplay of neuroinflammatory pathways. Its enzymatic activity, leading to the production of potent pro-inflammatory lipids, directly contributes to the activation of glial cells and the propagation of inflammatory cascades within the CNS. The elevated levels of Lp-PLA2 observed in MS, AD, and ischemic stroke underscore its potential as both a biomarker and a therapeutic target.

Future research should focus on several key areas:

-

Dissecting Cell-Specific Roles: Further investigation is needed to delineate the specific contributions of Lp-PLA2 derived from different cell types (e.g., microglia, astrocytes, infiltrating immune cells) to neuroinflammation.

-

Elucidating Downstream Pathways: A more comprehensive understanding of the downstream signaling pathways activated by lysoPC and OxNEFAs in different neuronal and glial populations is crucial.

-

Validating Therapeutic Potential: Rigorous preclinical and clinical studies are required to validate the efficacy and safety of Lp-PLA2 inhibitors in various neurological disease models and patient populations.

-

Exploring CNS-Specific Lp-PLA2 Activity: Given that plasma levels may not fully reflect the CNS environment, developing methods to specifically measure Lp-PLA2 activity within the brain and CSF will be critical for both research and clinical applications.

By continuing to unravel the intricate role of Lp-PLA2 in neuroinflammation, the scientific community can pave the way for novel diagnostic and therapeutic strategies for a range of devastating neurological disorders.

References

The Discovery and Development of GSK2647544: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in neuroinflammation and considered a therapeutic target for Alzheimer's disease.[1] Developed by GlaxoSmithKline, this compound progressed to early-stage clinical trials before its development was halted. This technical guide provides a comprehensive overview of the discovery and development history of this compound, summarizing key data, experimental methodologies, and the underlying scientific rationale.

Discovery and Lead Optimization

The initial discovery of this compound likely originated from a high-throughput screening campaign to identify inhibitors of Lp-PLA2. While specific details of the medicinal chemistry program, including the structure-activity relationships (SAR) that led to the selection of this compound, are not extensively published, the process would have followed standard drug discovery protocols. This typically involves:

-

Hit Identification: Screening of large compound libraries against the Lp-PLA2 target to identify initial "hits" with inhibitory activity.

-

Hit-to-Lead: Prioritizing and optimizing these hits to improve potency, selectivity, and initial ADME (absorption, distribution, metabolism, and excretion) properties.

-

Lead Optimization: Further chemical modifications to enhance efficacy, minimize off-target effects, and improve pharmacokinetic characteristics to generate a clinical candidate. For this compound, a key objective would have been to ensure blood-brain barrier penetration to engage the central pool of Lp-PLA2.

Mechanism of Action and Signaling Pathway

Lp-PLA2 is an enzyme that circulates primarily bound to low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids to produce lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products are pro-inflammatory mediators that contribute to vascular inflammation and have been linked to the pathogenesis of Alzheimer's disease. In the central nervous system, Lp-PLA2 is expressed by microglia, and its activity is associated with neuroinflammation.

The therapeutic rationale for inhibiting Lp-PLA2 in Alzheimer's disease is to reduce the production of these inflammatory mediators, thereby mitigating neuroinflammation, protecting the integrity of the blood-brain barrier, and potentially slowing the neurodegenerative process.

Preclinical Development

In Vitro Potency and Selectivity

While comprehensive preclinical data for this compound is not publicly available, a disclosed key potency metric is its in vitro IC50 value for the inhibition of Lp-PLA2 in post-mortem human brain tissue.

| Parameter | Value | Source |

| IC50 (Human Brain) | 0.008 nM | [1] |

This low nanomolar potency indicates that this compound is a highly potent inhibitor of its target in the relevant human tissue.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in mice and rats to assess the compound's ability to cross the blood-brain barrier.

| Species | Blood-to-Brain (Kp) Ratio | Source |

| Mouse | 0.4 - 0.75 | [GSK data on file] |

| Rat | 0.4 - 0.75 | [GSK data on file] |

These Kp ratios suggest that this compound can penetrate the central nervous system.

Clinical Development

This compound progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.

Phase 1 Single Ascending Dose Study

A single-blind, randomized, placebo-controlled, crossover study was conducted with single escalating oral doses of this compound.

| Dose Range | Key Findings |

| 0.5 - 750 mg | Generally well-tolerated with dose-proportional plasma exposure. |

PET Biodistribution Study

A positron emission tomography (PET) study using [¹⁸F]this compound was performed in healthy male subjects to confirm brain penetration and to inform therapeutic dose predictions.

| Parameter | Value |

| Mean Whole Brain Volume of Distribution (VT) | 0.56 (95% CI, 0.41–0.72) |

| Cmax (100 mg oral dose) | 354 ng/mL |

| Tmax (100 mg oral dose) | 1.4 hours |

The results of this study provided evidence that this compound crosses the blood-brain barrier in humans.[1] Exploratory modeling based on these findings suggested that a twice-daily dose of 102 mg at steady state would be sufficient to achieve approximately 80% trough inhibition of brain Lp-PLA2 activity.[1]

Termination of Development

The clinical development of this compound was terminated due to a finding from a separate clinical pharmacology study that indicated a potentially clinically significant drug-drug interaction.[1] this compound was found to be a potent inhibitor of cytochrome P450 3A4 (CYP3A4).

Experimental Protocols

Detailed experimental protocols for the studies on this compound are largely proprietary. However, based on published literature for other Lp-PLA2 inhibitors, the following methodologies are representative of the types of assays that would have been employed.

Lp-PLA2 Enzymatic Activity Assay

This assay measures the enzymatic activity of Lp-PLA2 and the inhibitory effect of compounds like this compound.

Principle: A synthetic substrate, such as 2-thio-PAF (1-O-Hexadecyl-2-thioacetyl-sn-glycero-3-phosphocholine), is hydrolyzed by Lp-PLA2, releasing a thiol group that reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored product that can be measured spectrophotometrically.

General Protocol:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2, containing 10 mM CaCl₂).

-

Add the test compound (this compound) at various concentrations to the wells of a microplate.

-

Add the enzyme source (recombinant human Lp-PLA2 or human plasma).

-

Initiate the reaction by adding the substrate (2-thio-PAF) and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value for the inhibitor.

In Vivo Alzheimer's Disease Models

To assess the in vivo efficacy of this compound, transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, would likely have been used. These models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.

General Protocol:

-

Transgenic and wild-type littermate mice are aged to an appropriate point for therapeutic intervention.

-

Animals are randomly assigned to treatment groups (vehicle control, this compound at various doses).

-

This compound is administered chronically (e.g., daily oral gavage) for a specified duration.

-

Behavioral tests (e.g., Morris water maze, Y-maze) are conducted to assess cognitive function.

-

At the end of the study, brain tissue is collected for biochemical and histological analysis (e.g., ELISA for Aβ levels, immunohistochemistry for amyloid plaques and neuroinflammation markers).

Drug Development Workflow

The development of this compound would have followed a structured workflow typical of pharmaceutical research and development.

Conclusion

This compound was a potent, brain-penetrant inhibitor of Lp-PLA2 that showed promise in early clinical development for the treatment of Alzheimer's disease. Its development was ultimately discontinued due to the potential for drug-drug interactions. The story of this compound highlights the complexities of drug development, where even promising candidates can face unforeseen hurdles. Nevertheless, the research into this compound has contributed valuable knowledge to the understanding of the role of Lp-PLA2 in neuroinflammation and Alzheimer's disease, and it serves as an important case study for the development of future CNS-targeting therapeutics.

References

GSK2647544: A Technical Guide to Solubility and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of GSK2647544, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details its solubility in dimethyl sulfoxide (DMSO) and discusses its behavior in other common laboratory solvents. Furthermore, it outlines a standard experimental protocol for solubility determination and illustrates the key signaling pathway associated with this compound's mechanism of action.

Core Data Presentation: Solubility Profile

The solubility of this compound has been determined in various solvents, with the highest solubility observed in DMSO. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (198.86 mM)[1][2] | Not Specified | Requires sonication, warming, and heating to 60°C for optimal dissolution.[1][2] |

| Water | Low / Poor | Inferred | Formulation for intravenous administration required 0.9% saline with ethanol and hydroxypropyl-β-cyclodextrin as co-solvents, indicating poor aqueous solubility.[3] |

| Ethanol | Low / Poor | Inferred | Used as a co-solvent in a saline-based formulation for intravenous administration, suggesting it is not a primary solvent for high concentrations. |

| Methanol | Data Not Available | - | - |

| Acetone | Data Not Available | - | - |

Experimental Protocols: Determining Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Shake-Flask Method for Solubility Determination

1. Preparation of Saturated Solution:

-

An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).

-

The container is then agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant temperature for a prolonged period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.

2. Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution.

-

This is commonly achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

3. Quantification of Solute:

-

The concentration of the solute in the clear, saturated filtrate is then determined using a suitable and validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A standard curve of known concentrations of the compound is used to quantify the amount in the filtrate.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Lp-PLA2 Inhibition by this compound

This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles in circulation. It hydrolyzes oxidized phospholipids present on LDL, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerosis. By inhibiting Lp-PLA2, this compound blocks the generation of these harmful mediators, representing a potential therapeutic strategy for conditions associated with vascular inflammation.

References

Pharmacological Profile of GSK2647544: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2647544 is a potent, selective, and orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases, including atherosclerosis and Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative potency and selectivity, pharmacokinetic properties, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of Lp-PLA2.[3] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in circulation and hydrolyzes oxidized phospholipids within these particles. This enzymatic action generates pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory lipids, thereby mitigating downstream inflammatory cascades.

Lp-PLA2 Signaling Pathway

The following diagram illustrates the role of Lp-PLA2 in the inflammatory pathway and the point of intervention for this compound.

Caption: Lp-PLA2 hydrolyzes oxidized phospholipids in oxLDL, producing pro-inflammatory mediators. This compound inhibits this process.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized in various in vitro assays. The available data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Target | Assay System | Parameter | Value | Reference |

| Recombinant Human Lp-PLA2 (PAF-AH) | PED6 Assay | pIC50 | 10.8 | |

| Lp-PLA2 in Human Plasma | Thio-PAF Assay | pIC50 | ≥ 8.0 | |

| Lp-PLA2 in Post-mortem Human Brain | Not Specified | IC50 | 0.008 nM |

Table 2: Selectivity Profile of a Preferred GSK Lp-PLA2 Inhibitor

| Target Enzyme | Selectivity Fold vs. Lp-PLA2 | Reference |

| PLA2 VIIB | >100-fold |

Note: A comprehensive selectivity profile against other phospholipase subtypes (e.g., cPLA2, iPLA2, other sPLA2s) for this compound is not publicly available.

Table 3: Cytochrome P450 Inhibition

| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |

| CYP3A4 | Atorvastatin | 0.12 | |

| CYP3A4 | Midazolam, Nifedipine | 2.9 |

Pharmacokinetics

Clinical studies in healthy volunteers have provided insights into the pharmacokinetic profile of this compound.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Time to Maximum Concentration (Tmax) | 1 - 4 hours | Single oral dose | |

| Terminal Half-life (t1/2) | 8 - 16 hours | Single oral dose | |

| Brain Penetrance (Mean Whole Brain VT) | 0.56 | Following 100 mg oral dose | |

| Plasma Lp-PLA2 Inhibition | 85.6% (trough) | 7-day twice-daily dosing |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.

Lp-PLA2 Enzyme Activity Assay (Thio-PAF Method)

This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-PAF.

Principle: Lp-PLA2 hydrolyzes the acetyl group from 2-thio-PAF, releasing a free thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 414 nm. The rate of color formation is directly proportional to the Lp-PLA2 activity.

Protocol:

-

Sample Preparation: Plasma samples are pre-treated with EGTA to chelate divalent cations and with DTNB to react with any pre-existing free thiols in the sample.

-

Reaction Initiation: A substrate solution containing 2-thio-PAF is added to the prepared plasma samples to initiate the enzymatic reaction.

-

Measurement: The absorbance at 414 nm is measured kinetically over a defined period (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculation: The rate of change in absorbance is used to calculate the Lp-PLA2 activity, typically expressed in nmol/min/mL.

Phospholipase A2 Activity Assay (PED6 Method - General)

The PED6 assay is a fluorescence-based method used to determine phospholipase A2 activity.

Principle: The substrate, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6), is a phospholipid with a fluorescent group quenched by a dinitrophenyl group. Upon hydrolysis by PLA2, the fluorescent and quenching moieties are separated, resulting in an increase in fluorescence that can be measured.

General Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with CaCl2) and a solution of the PED6 substrate.

-

Enzyme/Inhibitor Incubation: In a microplate, incubate the enzyme source (e.g., recombinant Lp-PLA2 or cell lysate) with varying concentrations of the inhibitor (this compound) for a defined period.

-

Reaction Initiation: Add the PED6 substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore).

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Bioanalytical Method for this compound in Human Plasma

Principle: Quantification of this compound in plasma is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation: this compound and an isotopically labeled internal standard ([13C6] this compound) are extracted from human plasma via protein precipitation with an acetonitrile/water solution containing ammonium hydroxide.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system for separation on a suitable column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification of this compound and the internal standard based on their specific mass-to-charge ratios.

In Vivo Preclinical Data

Publicly available in vivo data for this compound in animal models of Alzheimer's disease are limited, with many studies referencing internal data on file at GlaxoSmithKline. Preclinical investigations have confirmed the brain penetration of this compound in mice and rats, with blood-to-brain concentration ratios (Kp) reported to be between 0.4 and 0.75.

Conclusion

This compound is a highly potent and selective inhibitor of Lp-PLA2 with demonstrated target engagement in humans and the ability to cross the blood-brain barrier. Its mechanism of action, centered on the reduction of pro-inflammatory lipid mediators, presents a compelling rationale for its investigation in neuroinflammatory and neurodegenerative disorders such as Alzheimer's disease. The quantitative pharmacological data and established experimental methodologies provide a solid foundation for further research and development in this area. However, a more comprehensive public disclosure of its broader selectivity profile and in vivo efficacy in relevant disease models would be beneficial for the scientific community.

References

- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of GSK2647544: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2647544 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in inflammatory pathways relevant to several diseases, including atherosclerosis and neurodegenerative disorders such as Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, compiled from available scientific literature and patent filings. The information is intended to support researchers and drug development professionals in understanding the core pharmacological characteristics of this compound.

Core Attributes of this compound

This compound is an orally available and brain-penetrant small molecule inhibitor of Lp-PLA2.[2][3] Its mechanism of action centers on the direct inhibition of Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), thereby modulating downstream inflammatory processes.[1]

Quantitative In Vitro Potency and Selectivity

The in vitro activity of this compound has been characterized through various assays, demonstrating high potency for its primary target and selectivity against other enzymes.

Potency against Lp-PLA2

| Target Enzyme | Assay Type | Potency (pIC50) | Potency (IC50) | Source |

| Recombinant Human Lp-PLA2 (PAF-AH) | PED6 Assay | 10.8 | - | Patent WO2014114249 |

| Human Plasma Lp-PLA2 | Thio-PAF Assay | ≥ 8.0 | - | Patent WO2014114249 |

| Brain Lp-PLA2 (free drug) | - | - | 0.008 nM | ResearchGate Publication |

Selectivity Profile

| Off-Target Enzyme | Assay Type | Potency (IC50) | Fold Selectivity vs. Lp-PLA2 | Source |

| PLA2 VIIB | PED6 Assay | - | >100-fold | Patent WO2014114249 |

| Cytochrome P450 3A4 | Atorvastatin as substrate | 0.12 µM | - | Clinical Trial Data |

| Cytochrome P450 3A4 | Midazolam/Nifedipine as substrates | 2.9 µM | - | Clinical Trial Data |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting Lp-PLA2, which is involved in the hydrolysis of oxidized phospholipids within low-density lipoproteins (LDL). This process generates pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. By blocking this activity, this compound reduces the production of these inflammatory mediators.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used to characterize this compound.

Recombinant Human Lp-PLA2 Inhibition Assay (PED6 Assay)

A specific protocol for the PED6 assay used for this compound is not publicly detailed. However, this type of assay generally involves a fluorogenic substrate for phospholipase A2.

Caption: Generalized workflow for a PED6-based PLA2 inhibition assay.

Human Plasma Lp-PLA2 Inhibition Assay (Thio-PAF Assay)

This colorimetric assay measures Lp-PLA2 activity using a synthetic substrate, 2-thio-platelet-activating factor (thio-PAF).

Materials:

-

Human plasma

-

This compound

-

2-thio-PAF (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer

-

EGTA

-

96-well microplate

-

Plate reader capable of measuring absorbance at 414 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add human plasma to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate.

-

To each well, add a solution containing 2-thio-PAF and DTNB to initiate the reaction.

-

Immediately place the plate in a plate reader and measure the change in absorbance at 414 nm over time. The hydrolysis of thio-PAF by Lp-PLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

-

The rate of change in absorbance is proportional to the Lp-PLA2 activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value.[4]

Caption: Workflow for the Thio-PAF assay to determine Lp-PLA2 inhibition.

Cytochrome P450 3A4 Inhibition Assay

The inhibition of CYP3A4 by this compound was assessed using human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

This compound

-

CYP3A4 substrates (e.g., atorvastatin, midazolam, nifedipine)

-

NADPH regenerating system

-

Incubation buffer

-

LC-MS/MS system for analysis

Procedure:

-

Prepare various concentrations of this compound.

-

In separate reactions, incubate the human liver microsomes, a specific CYP3A4 substrate, and this compound.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

After a defined incubation period, quench the reaction.

-

Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Determine the rate of metabolite formation at each this compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for determining CYP3A4 inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of Lp-PLA2 with demonstrated activity in both recombinant enzyme and human plasma assays. Its selectivity profile, while favorable against PLA2 VIIB, shows potential for drug-drug interactions through the inhibition of CYP3A4. The provided data and experimental outlines offer a foundational understanding for further research and development involving this compound.

References

- 1. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (this compound) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

GSK2647544 for Studying Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2647544 is a potent and specific inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases.[1] While initially developed for neurological conditions like Alzheimer's disease, its mechanism of action holds significant promise for the study of cardiovascular diseases (CVD), where inflammation is a key driver.[1][2] Lp-PLA2 is primarily secreted by inflammatory cells such as macrophages and circulates bound to lipoproteins.[1][3] Within the arterial wall, it hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids. These mediators promote the recruitment and activation of immune cells, contributing to the development and instability of atherosclerotic plaques.

Elevated levels of Lp-PLA2 are recognized as an independent risk factor for cardiovascular events, including myocardial infarction and stroke. Preclinical studies with other selective Lp-PLA2 inhibitors, such as darapladib, have demonstrated the therapeutic potential of targeting this pathway. These studies have shown reductions in atherosclerotic lesion development, necrotic core size, and cardiac inflammation in various animal models.

This technical guide provides a framework for utilizing this compound in preclinical cardiovascular disease models. Due to the limited public data on this compound in this specific context, this guide extrapolates from studies on the well-characterized Lp-PLA2 inhibitor darapladib to propose experimental designs, potential outcomes, and detailed protocols.

Core Mechanism: The Lp-PLA2 Signaling Pathway

Lp-PLA2 plays a central role in vascular inflammation. The enzyme is transported into the arterial intima bound to LDL particles. There, it encounters oxidized LDL (oxLDL), its primary substrate. The hydrolysis of oxidized phospholipids by Lp-PLA2 generates Lyso-PC, which acts as a potent chemoattractant for monocytes, leading to their infiltration into the vessel wall and transformation into macrophages and foam cells—a hallmark of early atherosclerosis. This inflammatory cascade perpetuates plaque growth and increases its vulnerability to rupture.

Data from Preclinical Lp-PLA2 Inhibition

The following tables summarize quantitative data from studies using the Lp-PLA2 inhibitor darapladib in animal models of cardiovascular disease. These data serve as a benchmark for designing studies with this compound and predicting potential efficacy.

Table 1: Effects of Darapladib in an Atherosclerosis Model (Diabetic/Hypercholesterolemic Swine)

| Parameter | Control Group | Darapladib (10 mg/kg/day) | Percent Change | Citation |

| Plasma Lp-PLA2 Activity | Baseline | Reduced by 89% | ↓ 89% | |

| Vascular Lp-PLA2 Activity | Baseline | Reduced by 84% | ↓ 84% | |

| Plaque Area (mm²) | 0.636 ± 0.874 | 0.179 ± 0.208 | ↓ 72% | |

| Incidence of Necrotic Cores | 41% | 10% | ↓ 76% |

Table 2: Effects of Darapladib in an Atherosclerosis Model (ApoE-deficient Mice)

| Parameter | Control Group | Darapladib (50 mg/kg/day) | Percent Change | Citation |

| Plasma Lp-PLA2 Activity | Baseline | Inhibited by >60% | ↓ >60% |

Table 3: Effects of Darapladib in an Atherosclerosis Model (Sprague-Dawley Rats)

| Parameter | Atherosclerosis Model | Darapladib (25 mg/kg/day) | Darapladib (50 mg/kg/day) | Citation |

| Serum Lp-PLA2 | Significantly elevated | Significantly reduced | More prominent reduction | |

| hs-CRP | Significantly elevated | Significantly reduced | More prominent reduction | |

| Total Cholesterol (TC) | Significantly elevated | Significantly reduced | More prominent reduction | |

| LDL-Cholesterol (LDL-C) | Significantly elevated | Significantly reduced | More prominent reduction | |

| Rho Kinase Activity | Significantly elevated | Significantly reduced | No significant difference vs low dose |

Table 4: Effects of Darapladib in a Hypertension Model (Angiotensin II-infused Mice)

| Parameter | Ang II Control | Ang II + Darapladib (50 mg/kg/day) | Effect | Citation |

| Plasma Lp-PLA2 Activity | Increased | Decreased | Inhibition | |

| Cardiac Lp-PLA2 Expression | Increased | Decreased | Inhibition | |

| Cardiac Monocyte Infiltration | Increased | Markedly reduced | Anti-inflammatory | |

| Pro-inflammatory Cell Infiltration | Increased | Significantly reduced | Anti-inflammatory |

Experimental Protocols for Cardiovascular Disease Models

The following are detailed methodologies for key in vivo experiments to evaluate the efficacy of this compound in relevant cardiovascular disease models.

Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice

This model is widely used as ApoE-/- mice spontaneously develop atherosclerotic lesions that are exacerbated by a high-fat diet.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, aged 8 weeks.

-

Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to accelerate atherosclerosis.

-

Drug Administration:

-

This compound is administered daily by oral gavage. Based on preclinical studies with darapladib in mice, a starting dose of 50 mg/kg could be evaluated.

-

A vehicle control group (e.g., appropriate buffer solution) must be included.

-

Treatment should commence concurrently with the high-fat diet feeding.

-

-

In-life Assessments:

-

Monitor body weight weekly.

-

Collect blood samples (e.g., via tail vein) at baseline and specified intervals to measure plasma Lp-PLA2 activity, total cholesterol, LDL, HDL, and triglycerides.

-

-

Endpoint Analysis:

-

At the end of the study period, euthanize mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the entire aorta from the heart to the iliac bifurcation.

-

-

Outcome Measures:

-

Atherosclerotic Plaque Burden: Quantify lipid-rich lesions in the pinned-out aorta en face using Oil Red O staining and image analysis software.

-

Plaque Composition and Morphology: Embed the aortic root in OCT medium for cryosectioning. Perform histological staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) and immunohistochemistry for macrophages (e.g., CD68), and smooth muscle cells (e.g., α-SMA).

-

Gene Expression: Isolate RNA from a portion of the aorta to analyze the expression of inflammatory genes (e.g., IL-6, TNF-α, MCP-1) via qRT-PCR.

-

Myocardial Infarction (MI) Model via Left Anterior Descending (LAD) Artery Ligation

This surgical model mimics the pathophysiology of acute myocardial infarction. The primary endpoint is often the extent of myocardial damage and subsequent cardiac remodeling.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Male C57BL/6 mice, aged 8-12 weeks.

-

Drug Administration:

-

Begin daily oral gavage of this compound or vehicle 1-3 days prior to surgery to ensure adequate plasma levels at the time of injury.

-

Continue daily dosing for the duration of the study (e.g., 28 days).

-

-

Surgical Procedure (Permanent LAD Ligation):

-

Anesthetize the mouse (e.g., with isoflurane) and perform endotracheal intubation for mechanical ventilation.

-

Perform a left-sided thoracotomy between the 3rd and 4th ribs to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Pass a suture (e.g., 8-0 nylon) under the LAD and tie a permanent knot to occlude the vessel. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

-